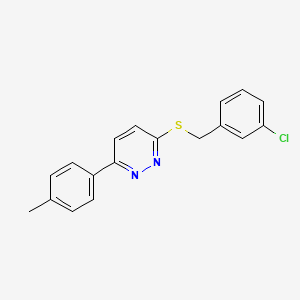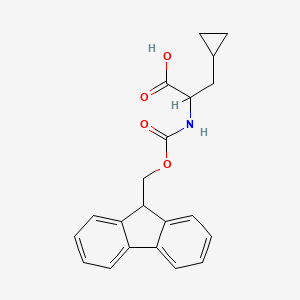![molecular formula C21H22N2O5S3 B2831581 Diethyl 5-(2-(benzo[d]thiazol-2-ylthio)propanamido)-3-methylthiophene-2,4-dicarboxylate CAS No. 403844-97-3](/img/structure/B2831581.png)
Diethyl 5-(2-(benzo[d]thiazol-2-ylthio)propanamido)-3-methylthiophene-2,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzothiazole based compounds have been highlighted for their synthetic developments and their in vitro and in vivo activity . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs . The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
Synthesis Analysis
Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .
Molecular Structure Analysis
The structure of benzothiazole derivatives was analyzed based on IR, 1H, 13C NMR and mass spectral data .
Chemical Reactions Analysis
The synthesis of benzothiazole derivatives involved various chemical reactions including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives were analyzed based on their IR, 1H, 13C NMR and mass spectral data .
Wissenschaftliche Forschungsanwendungen
Photo-Physical Characteristics and Fluorescence
Research into derivatives related to diethyl 5-(2-(benzo[d]thiazol-2-ylthio)propanamido)-3-methylthiophene-2,4-dicarboxylate has explored their photo-physical properties. Specifically, studies on excited state intra-molecular proton transfer (ESIPT) inspired fluorescent derivatives, including benzimidazole, benzoxazole, and benzothiazole, have demonstrated single absorption and dual emission characteristics. These compounds are noted for their thermal stability and potential application in fluorescence-based technologies (Padalkar et al., 2011).
Antimicrobial Activities
Another significant area of application for these derivatives is in antimicrobial activity. A series of novel compounds have been synthesized to target specific bacterial and fungal strains. These substances have shown promising results in vitro against pathogens such as Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger. This research paves the way for the development of new antimicrobial agents (Padalkar et al., 2016).
Anticancer Potential
Derivatives have also been explored for their potential anticancer properties. Synthesis and structure elucidation of novel thiophene and benzothiophene derivatives have indicated significant anti-proliferative activity against various tumor cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer. These findings suggest that such compounds could be promising candidates for anticancer drug development (Mohareb et al., 2016).
Chemical Synthesis and Reactivity
In chemical synthesis, the specific attributes of these compounds, such as the cyclocondensation reaction of 2-aminothiophenols with 1,2-biselectrophiles, have been studied. This research provides valuable insights into the mechanistic pathways and selectivity of chemical reactions, contributing to the broader understanding of synthetic organic chemistry (Dhameliya et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
diethyl 5-[2-(1,3-benzothiazol-2-ylsulfanyl)propanoylamino]-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S3/c1-5-27-19(25)15-11(3)16(20(26)28-6-2)31-18(15)23-17(24)12(4)29-21-22-13-9-7-8-10-14(13)30-21/h7-10,12H,5-6H2,1-4H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDYSNZLXNHNGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C(C)SC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1,2-dimethylindol-5-yl)methyl]cyclopentanecarboxamide](/img/structure/B2831500.png)

![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile](/img/structure/B2831505.png)

![(1R,5S)-N-(thiophen-2-ylmethyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2831508.png)



![2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2831515.png)


![Ethyl 2-{[(4-fluoroanilino)carbothioyl]amino}acetate](/img/structure/B2831520.png)

